physicochemical properties of 1,2,3,4,6,7,8,9-octachlorodibenzofuran
physicochemical properties of 1,2,3,4,6,7,8,9-octachlorodibenzofuran
An In-Depth Technical Guide to the Physicochemical Properties of 1,2,3,4,6,7,8,9-Octachlorodibenzofuran (OCDF)
Abstract
1,2,3,4,6,7,8,9-Octachlorodibenzofuran (OCDF) is the most chlorinated congener of the polychlorinated dibenzofurans (PCDFs), a class of persistent organic pollutants (POPs) of significant environmental and toxicological concern.[1] These compounds are not produced commercially but are formed as unintentional byproducts in industrial processes involving chlorine, such as waste incineration and chemical manufacturing.[2][3] An understanding of the fundamental physicochemical properties of OCDF is paramount for predicting its environmental fate, transport, bioaccumulation, and ultimate toxicological impact. This technical guide provides a comprehensive analysis of these core properties, synthesizes available experimental and computed data, and explains the causal relationships between these parameters and the compound's behavior in environmental and biological systems. It is intended for researchers, environmental scientists, and professionals in drug development and toxicology who require a detailed understanding of this highly persistent molecule.
Molecular Identity and Structure
Accurate identification is the foundation of any chemical analysis. OCDF is a highly stable aromatic ether with chlorine atoms substituting all available carbon positions except for the two that bridge the furan and benzene rings.
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Chemical Name: 1,2,3,4,6,7,8,9-Octachlorodibenzofuran
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CAS Registry Number: 39001-02-0[5]
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Molecular Formula: C₁₂Cl₈O[6]
Core Physicochemical Properties
The environmental behavior of OCDF is dictated by a unique combination of physical and chemical properties. The high degree of chlorination results in a molecule with exceptionally low volatility, minimal aqueous solubility, and extreme lipophilicity. Many of these properties are challenging to measure experimentally due to these extremes, leading to a reliance on both measured and computationally predicted values.
Table 1: Summary of Physicochemical Properties for OCDF
| Property | Value | Type | Source(s) |
|---|---|---|---|
| Physical State | Colorless Solid | Experimental | [1] |
| Melting Point | 258 °C (532.4 °F) | Experimental | [6] |
| Boiling Point | Not Experimentally Determined¹ | N/A | [7] |
| Vapor Pressure | Not Experimentally Determined² | N/A | [1][7] |
| Water Solubility | Extremely Low³ | Qualitative | [1] |
| Log Octanol-Water Partition Coefficient (Log Kₒw) | 8.5 | Computed (XLogP3) | [4] |
| 13 - 14 | Experimental (HPLC) | [8] |
| Henry's Law Constant (H) | Not Experimentally Determined⁴ | N/A |[1] |
¹Due to the high melting point and thermal stability, the boiling point is difficult to measure and is often predicted using correlation methods.[7] ²Vapor pressure for highly chlorinated congeners is exceptionally low and decreases with an increasing number of chlorine atoms, making experimental determination difficult.[1] ³Quantitative water solubility is difficult to measure due to the compound's extreme hydrophobicity.[1] ⁴Henry's Law Constant, which describes the partitioning between air and water, is challenging to determine for compounds with very low vapor pressure and water solubility.[1]
Thermal Properties: Melting Point, Boiling Point, and Vapor Pressure
The high molecular weight and symmetrical, planar structure imparted by full chlorination give OCDF a very high melting point of 258 °C.[6] This thermal stability means the compound can persist at high temperatures, such as those found in industrial combustion processes where it is formed.
An experimental boiling point is not well-documented in the literature. This is a common challenge for large, non-volatile molecules that may decompose before boiling, even under vacuum. Similarly, the vapor pressure of OCDF is exceptionally low. The Agency for Toxic Substances and Disease Registry (ATSDR) notes that for the CDF class, vapor pressures decrease as the degree of chlorination increases.[1] This low volatility is a critical factor in its environmental transport; it signifies that OCDF will not readily partition into the atmosphere from soil or water and will instead be primarily associated with particulate matter.
Solubility Profile
OCDF is characterized by its extreme hydrophobicity (aversion to water) and lipophilicity (affinity for lipids and non-polar solvents). Its aqueous solubility is so low that it is often described qualitatively as being practically insoluble.[1] Conversely, it is soluble in non-polar organic solvents like toluene.[2] This dual characteristic is a primary driver of its environmental behavior. In aquatic systems, OCDF will rapidly partition out of the water column and adsorb strongly to organic matter in sediment. In biological systems, this property facilitates its accumulation in fatty tissues.
Partitioning Behavior: Log Kₒw and Henry's Law Constant
The octanol-water partition coefficient (Kₒw) is the most critical parameter for predicting the bioaccumulation potential of a substance.[9] It is the ratio of a chemical's concentration in octanol (a surrogate for fat) to its concentration in water at equilibrium. It is typically expressed as its logarithm, Log Kₒw.
For OCDF, a computed Log Kₒw value is 8.5, which already indicates an exceptionally high tendency to partition into fatty environments.[4] However, an experimental determination using reversed-phase HPLC suggests a Log Kₒw in the range of 13 to 14.[8] This is among the highest values ever reported for an environmental contaminant and provides a clear explanation for the extreme bioaccumulation observed for this compound. A high Log Kₒw value is directly linked to a substance's ability to concentrate in the lipid-rich tissues of organisms, leading to biomagnification up the food chain.[9]
The Henry's Law Constant (H) describes the equilibrium partitioning of a chemical between air and water. A precise experimental value for OCDF is not available, which is common for substances with both very low vapor pressure and negligible water solubility.[1] However, based on the known properties of other PCDFs, it can be inferred that OCDF has a low H value, indicating it will preferentially remain in water or soil rather than volatilizing into the air.
The Nexus of Properties and Environmental Fate
The physicochemical properties of OCDF are not independent variables; they work in concert to define its environmental lifecycle. The diagram below illustrates the causal relationships between these core properties and the resultant environmental behavior.
This interplay results in a molecule that, once released, remains locked in soil and sediment, resists degradation, and efficiently moves into and up the food chain, posing a long-term risk to ecosystems and human health.
Reference Methodology: Identity and Purity Confirmation by HRGC-HRMS
The accurate determination of any physicochemical property is contingent upon the purity and unequivocal identification of the analyte. For dioxins and furans, the gold-standard analytical technique is High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS). This method provides the necessary selectivity and sensitivity to distinguish OCDF from other congeners and matrix interferences.
Step-by-Step Protocol Overview
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Sample Extraction: The sample matrix (e.g., soil, tissue, chemical product) is extracted using an organic solvent (e.g., toluene or hexane) to solubilize the OCDF. Isotope-labeled internal standards (e.g., ¹³C₁₂-OCDF) are added before extraction for accurate quantification via isotope dilution.
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Multi-Column Cleanup: The raw extract is passed through a series of chromatographic columns (e.g., silica, alumina, carbon) to remove interfering compounds like lipids, PCBs, and other chlorinated aromatics. This step is critical for isolating the PCDF fraction.
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Concentration: The purified extract is carefully concentrated to a small volume (e.g., 10-20 µL) under a gentle stream of nitrogen.
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HRGC Separation: The concentrated extract is injected into a high-resolution gas chromatograph, typically equipped with a long capillary column (e.g., 50-60m DB-5). The temperature-programmed separation resolves different PCDF congeners based on their boiling points and column interactions.
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HRMS Detection and Quantification: As compounds elute from the GC, they enter a high-resolution mass spectrometer. The instrument is set to monitor specific, exact masses corresponding to OCDF and its labeled internal standard (Selected Ion Monitoring - SIM). Identification is confirmed by the simultaneous detection of two characteristic ions in the correct isotopic abundance ratio and at the precise retention time.
Conclusion
The physicochemical profile of 1,2,3,4,6,7,8,9-octachlorodibenzofuran is defined by extremes: high thermal stability, exceptionally low volatility and water solubility, and a Log Kₒw value that places it among the most lipophilic and bioaccumulative substances known. These properties are causally linked to its environmental persistence and its tendency to magnify in food webs. While the experimental determination of some parameters remains challenging, the available data provides a clear and consistent picture of a molecule designed to endure in the environment. For scientists working in environmental monitoring, toxicology, and risk assessment, a thorough understanding of this property profile is not merely academic but essential for predicting and mitigating the long-term impacts of this potent pollutant.
References
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Sarna, L. P., Hodge, P. E., & Webster, G. R. B. (1984). Octanol-water partition coefficients of chlorinated dioxins and dibenzofurans by reversed-phase HPLC using several C/sub 18/ columns. Chemosphere, 13(9), 975-983.
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National Institute of Standards and Technology (NIST). (n.d.). Dibenzofuran, octachloro-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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Sander, R. (2023). Henry's Law Constants. Max Planck Institute for Chemistry. Retrieved January 14, 2026, from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Dibenzofuran, octachloro-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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Sander, R. (2023). Henry's Law Constants for Polychlorinated dibenzofuranes (PCDFs). Max Planck Institute for Chemistry. Retrieved January 14, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1994). Toxicological Profile for Chlorinated Dibenzofurans (CDFs). U.S. Department of Health and Human Services. Retrieved January 14, 2026, from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of Dibenzofuran, octachloro-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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California Office of Environmental Health Hazard Assessment (OEHHA). (2011). 1,2,3,4,6,7,8,9-Octachlorodibenzofuran. Retrieved January 14, 2026, from [Link]
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